Fibrinopeptide a(human)
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Overview
Description
Fibrinopeptide A (human) is a peptide derived from the fibrous glycoprotein fibrinogen, which plays a crucial role in blood clotting. It is cleaved by the enzyme thrombin from the N-terminal part of the Aα-chain of fibrinogen during the conversion of fibrinogen to fibrin . This peptide is composed of 16 amino acids and has a molecular weight of approximately 1540 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fibrinopeptide A can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of fibrinopeptide A involves the extraction and purification from human plasma. The process includes the isolation of fibrinogen, followed by enzymatic cleavage using thrombin to release fibrinopeptide A. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Fibrinopeptide A undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are used as reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Fibrinopeptide A has numerous applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a marker for thrombin activity and fibrin formation in blood coagulation studies.
Medicine: Utilized in diagnostic assays to monitor coagulation disorders and thrombotic diseases.
Industry: Employed in the development of anticoagulant therapies and blood clotting tests
Mechanism of Action
Fibrinopeptide A exerts its effects by being cleaved from fibrinogen by thrombin. This cleavage exposes binding sites on fibrinogen, allowing it to polymerize into fibrin, which forms the structural framework of a blood clot. The molecular targets involved include the Aα-chain of fibrinogen and the enzyme thrombin. The pathway involves the conversion of fibrinogen to fibrin, which is essential for blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Fibrinopeptide B: Another peptide derived from fibrinogen, cleaved by thrombin from the Bβ-chain.
Fibrinogen: The precursor protein from which fibrinopeptides A and B are derived.
Thrombin: The enzyme responsible for cleaving fibrinopeptides A and B from fibrinogen.
Uniqueness
Fibrinopeptide A is unique in its specific role in the initial stages of fibrin formation. It is cleaved first by thrombin, which is a critical step in the conversion of fibrinogen to fibrin. This distinguishes it from fibrinopeptide B, which is cleaved later in the process .
Properties
Molecular Formula |
C63H97N19O26 |
---|---|
Molecular Weight |
1536.6 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37-,38-,39-,40-,41-,51-/m0/s1 |
InChI Key |
JWICNZAGYSIBAR-UJTGQYTDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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